Superior Hepatoprotective Potency of N-Demethylricinine Compared to Silymarin
N-Demethylricinine demonstrates more potent hepatoprotective and anticholestatic activity than silymarin, a known reference standard, in a rat model of paracetamol-induced hepatic damage [1].
| Evidence Dimension | Hepatoprotective and anticholestatic activity in vivo |
|---|---|
| Target Compound Data | Dose (1.5–12 mg/kg p.o. × 7) dependent choleretic, anticholestatic, and hepatoprotective activity. |
| Comparator Or Baseline | Silymarin, a known hepatoprotective agent. |
| Quantified Difference | The compound showed more potent activity than silymarin. |
| Conditions | Rat model; oral administration (p.o.) for 7 days; evaluated by increased bile volume, reversal of altered hepatic enzyme levels (GOT, GPT, alkaline phosphatase), and increased hepatocyte viability (ex vivo). |
Why This Matters
For researchers developing novel hepatoprotective therapies, N-Demethylricinine offers a validated starting point with demonstrated superiority over a known benchmark in a relevant in vivo disease model.
- [1] Shukla B, Visen PKS, Patnaik GK, Kapoor NK, Dhawan BN. Hepatoprotective effect of an active constituent isolated from the leaves of Ricinus communis Linn. Drug Dev Res. 1992;26(2):183-193. doi:10.1002/ddr.430260207. View Source
